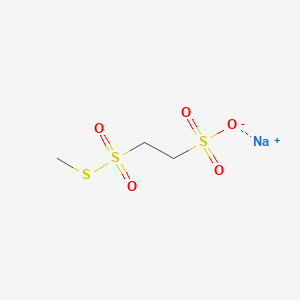
N-Benzyl-1,3,2-benzodithiazole S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,3,2-benzodithiazole S-oxide (BBTSO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic organic compound that contains a benzodithiazole ring with a benzyl group attached to it. BBTSO is a versatile compound that has been used in various fields such as organic synthesis, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1,3,2-benzodithiazole S-oxide is not well understood, but it is believed to involve the formation of reactive oxygen species. N-Benzyl-1,3,2-benzodithiazole S-oxide can undergo oxidation to form a sulfenic acid, which can then react with hydrogen peroxide to form a sulfinic acid. The sulfinic acid can then undergo further oxidation to form a sulfonic acid, which can generate reactive oxygen species such as superoxide and hydrogen peroxide. These reactive oxygen species can then react with cellular components such as proteins and lipids, leading to oxidative damage.
Efectos Bioquímicos Y Fisiológicos
N-Benzyl-1,3,2-benzodithiazole S-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Benzyl-1,3,2-benzodithiazole S-oxide can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. N-Benzyl-1,3,2-benzodithiazole S-oxide has also been shown to have anti-inflammatory properties and can inhibit the activity of enzymes such as carbonic anhydrase. In vivo studies have shown that N-Benzyl-1,3,2-benzodithiazole S-oxide can reduce blood pressure and improve glucose tolerance in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyl-1,3,2-benzodithiazole S-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions and applications. However, N-Benzyl-1,3,2-benzodithiazole S-oxide also has some limitations. It is a toxic compound that can cause oxidative damage to cells and tissues. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N-Benzyl-1,3,2-benzodithiazole S-oxide. One direction is the synthesis of new derivatives of N-Benzyl-1,3,2-benzodithiazole S-oxide with improved properties such as increased solubility and reduced toxicity. Another direction is the exploration of N-Benzyl-1,3,2-benzodithiazole S-oxide as a potential therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the mechanism of action of N-Benzyl-1,3,2-benzodithiazole S-oxide and its effects on cellular and molecular processes.
Métodos De Síntesis
N-Benzyl-1,3,2-benzodithiazole S-oxide can be synthesized in various ways, but the most common method is the oxidation of N-benzyl-1,3,2-benzodithiazole with hydrogen peroxide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate sulfenic acid, which is then oxidized to N-Benzyl-1,3,2-benzodithiazole S-oxide. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-Benzyl-1,3,2-benzodithiazole S-oxide has been used in various scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a reagent for the oxidation of alcohols and sulfides. It has also been used as a catalyst in various reactions such as the oxidation of alkenes and the synthesis of heterocycles. In material science, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a building block for the synthesis of polymers and as a dopant for organic light-emitting diodes. In biochemistry, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a probe for the detection of reactive oxygen species and as an inhibitor of enzymes such as carbonic anhydrase.
Propiedades
Número CAS |
145025-50-9 |
|---|---|
Nombre del producto |
N-Benzyl-1,3,2-benzodithiazole S-oxide |
Fórmula molecular |
C13H11NOS2 |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
2-benzyl-1λ4,3,2-benzodithiazole 1-oxide |
InChI |
InChI=1S/C13H11NOS2/c15-17-13-9-5-4-8-12(13)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
HJBJVVJKXTUDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
Sinónimos |
N-benzyl-1,3,2-benzodithiazole S-oxide N-Bz-1,3,2-BDTSO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
